5-Hydroxy-3-methyloxolan-2-one
CAS No.: 3494-93-7
Cat. No.: VC18806906
Molecular Formula: C5H8O3
Molecular Weight: 116.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3494-93-7 |
|---|---|
| Molecular Formula | C5H8O3 |
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | 5-hydroxy-3-methyloxolan-2-one |
| Standard InChI | InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3 |
| Standard InChI Key | ATFSUVUJMKALFI-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(OC1=O)O |
Introduction
Structural and Chemical Properties of 5-Hydroxy-3-methyloxolan-2-one
Molecular Architecture
The compound’s IUPAC name, 5-hydroxy-3-methyloxolan-2-one, reflects its bicyclic structure: a γ-lactone ring (oxolan-2-one) substituted with a hydroxyl (-OH) group at carbon 5 and a methyl (-CH₃) group at carbon 3. The lactone ring arises from the intramolecular esterification of a hydroxypentanoic acid derivative, a common biosynthesis pathway for cyclic esters. Key spectroscopic identifiers include:
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InChI:
InChI=1S/C5H8O3/c1-3-2-4(6)8-5(3)7/h3-4,6H,2H2,1H3 -
Canonical SMILES:
CC1CC(OC1=O)O.
The stereochemistry of the hydroxyl and methyl groups influences its reactivity, particularly in hydrogen bonding and steric interactions.
Table 1: Molecular Properties of 5-Hydroxy-3-methyloxolan-2-one
| Property | Value |
|---|---|
| CAS No. | 3494-93-7 |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | 5-hydroxy-3-methyloxolan-2-one |
| PubChem CID | 12794198 |
Synthesis and Manufacturing
Oxidative Cyclization Methods
The synthesis of 5-hydroxy-3-methyloxolan-2-one typically involves the oxidation of precursor compounds such as 3-methyl-4-pentenoic acid derivatives. Key parameters include:
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Temperature: Reactions are conducted at 50–80°C to balance reaction kinetics and product stability.
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Oxidizing Agents: Catalytic hydrogen peroxide or tert-butyl hydroperoxide (TBHP) are employed to induce cyclization.
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Solvent Systems: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency.
Yield optimization requires precise control of stoichiometry and reaction time, with typical conversions ranging from 60% to 75%.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–70°C |
| Oxidizing Agent | TBHP (1.2–1.5 equiv) |
| Reaction Time | 6–8 hours |
| Solvent | Dimethylformamide (DMF) |
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interactions with viral proteins (e.g., SARS-CoV-2 main protease) through X-ray crystallography or molecular docking simulations is critical.
Industrial Scalability
Improving synthetic yields via flow chemistry or enzymatic catalysis could enhance cost-effectiveness for large-scale applications.
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